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Compound of Interest

Compound Name:
Methyl 2,4-dioxopiperidine-3-

carboxylate

Cat. No.: B057197 Get Quote

As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide on

the solubility and stability profile of "Methyl 2,4-dioxopiperidine-3-carboxylate". This

document is structured to provide not just protocols, but a foundational understanding of the

principles guiding the experimental design for the physicochemical characterization of novel

chemical entities.

While specific experimental data for Methyl 2,4-dioxopiperidine-3-carboxylate is not

extensively available in public literature, this guide synthesizes established methodologies and

field-proven insights from analogous compounds. It is designed to be a comprehensive

resource for researchers, scientists, and drug development professionals, enabling them to

meticulously evaluate this and other similar molecules.

Introduction: The Critical Role of Physicochemical
Profiling
In the landscape of drug discovery and development, the intrinsic physicochemical properties

of a molecule are the bedrock upon which its therapeutic potential is built. An otherwise potent

compound can fail to become a viable drug if it possesses poor solubility or is unstable in

physiological conditions. Therefore, a thorough investigation of the solubility and stability profile

of a new chemical entity (NCE) like Methyl 2,4-dioxopiperidine-3-carboxylate is not merely a

data-gathering exercise; it is a critical step in risk assessment and de-risking a development

program.
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This guide will provide a robust framework for such an investigation, focusing on the causality

behind experimental choices to ensure the generation of meaningful and reliable data.

Physicochemical Properties of Methyl 2,4-
dioxopiperidine-3-carboxylate
A foundational understanding of the molecule's inherent properties is essential before

embarking on experimental studies.

Molecular Structure:

IUPAC Name: Methyl 2,4-dioxopiperidine-3-carboxylate

CAS Number: 74730-43-1[1][2]

Molecular Formula: C7H9NO4

Molecular Weight: 171.15 g/mol

The structure contains several key functional groups that will dictate its solubility and stability: a

lactam (cyclic amide), a ketone, and a methyl ester. The presence of the ester and lactam

moieties, in particular, suggests a susceptibility to hydrolysis under both acidic and basic

conditions. The molecule also possesses hydrogen bond donors and acceptors, which will

influence its solubility in protic solvents.

Solubility Profile: A Multifaceted Assessment
Solubility is a critical determinant of a drug's absorption and bioavailability. A comprehensive

assessment should evaluate both thermodynamic and kinetic solubility in a range of relevant

media.

Theoretical Underpinnings of Solubility Assessment
It is crucial to differentiate between thermodynamic and kinetic solubility. Thermodynamic

solubility is the true equilibrium concentration of a compound in a solvent, while kinetic solubility

measures the concentration at which a compound, rapidly dissolved from a high-concentration
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stock (like DMSO), begins to precipitate. For early-stage discovery, kinetic solubility is often

used as a high-throughput surrogate for its thermodynamic counterpart.

Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for assessing the aqueous solubility of a new

chemical entity.
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Sample Preparation

Kinetic Solubility Assay Thermodynamic Solubility Assay

Prepare 10 mM Stock Solution in DMSO

Add Stock to Aqueous Buffer (e.g., PBS, pH 7.4) Add Excess Solid Compound to Buffer

Shake for 2-4 hours at Room Temperature

Filter/Centrifuge to Remove Precipitate

Quantify Supernatant Concentration (HPLC-UV, LC-MS)

Shake for 24-72 hours at Controlled Temperature

Filter/Centrifuge to Remove Undissolved Solid

Quantify Supernatant Concentration (HPLC-UV, LC-MS)
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Stress Conditions

Prepare Compound Stock Solution (e.g., in Acetonitrile or DMSO)

Aqueous Buffers
(pH 2.0, 7.4, 9.0)

Solid State & Solution
(e.g., 40°C, 60°C)

ICH Q1B Light Conditions
(UV & Visible Light)

Incubate in Plasma
(e.g., Rat, Human)

Analyze Samples at Time Points (t=0, 2, 4, 8, 24h)
Quantify Remaining Parent Compound (HPLC-UV, LC-MS)

Stability Profile

Determine Degradation Rate & Half-life

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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